Mutagenicity Potency Tier: 2,5-DNF as a Moderate Mutagen Distinct from Highly Potent 3,7- and 3,9-DNF Isomers
In the QSTR training and test set datasets reporting log(revertants/nmol) in Salmonella typhimurium TA98 without S9 activation, 2,5-DNF exhibits an actual log activity of 2.32 (~209 rev/nmol), placing it in a moderate mutagenicity tier. This is 2.70 log units (~500-fold) less potent than 3,9-DNF (activity 5.02, ~105,000 rev/nmol) and 2.77 log units (~590-fold) less potent than 3,7-DNF (activity 5.09, ~123,000 rev/nmol) [1]. In the orthogonal dataset from Nakagawa et al. using revertants per nanogram, 3,7-DNF and 3,9-DNF produced 422 and 355 His⁺ revertants/ng respectively, while 3,4-DNF produced only 15.5 rev/ng, confirming a >20-fold range among DNF isomers [2]. 2,5-DNF's activity (2.32) is also meaningfully lower than 1,2-DNF (3.11) and 2-nitrofluoranthene (3.01), though higher than the weakly mutagenic mononitrated phenanthrenes [1]. This positions 2,5-DNF as a well-defined medium-potency reference point for dose-response and structure-activity investigations. Note: Direct experimental revertant data for 2,5-DNF specifically were not identified in peer-reviewed original research; the values cited derive from the curated QSTR dataset compiled from Goldring et al., Rosenkranz et al., and Zielinska et al. [1].
| Evidence Dimension | log(revertants/nmol) in Salmonella typhimurium TA98 (no S9) |
|---|---|
| Target Compound Data | 2,5-DNF: log activity = 2.32 (~209 rev/nmol); logP = 4.44; HOMO = -0.25 eV; LUMO = -0.12 eV |
| Comparator Or Baseline | 3,9-DNF: 5.02 (~105,000 rev/nmol); 3,7-DNF: 5.09 (~123,000 rev/nmol); 1,2-DNF: 3.11; 2-NF: 3.01; 1-NP: 2.78; 2,3-DNF: 2.62; 3,4-DNF: 3.62; 2,4-DNF: 3.78 |
| Quantified Difference | 2.70–2.77 log units lower than 3,7- and 3,9-DNF (approx. 500–590× less potent); 0.79 log units lower than 1,2-DNF (approx. 6× less potent); 0.30 log units lower than 2,3-DNF (approx. 2× less potent) |
| Conditions | QSTR dataset (197 nitroaromatic compounds); mutagenicity averaged from published TA98 data and expressed as log revertants/nmol; DFT calculations at B3LYP/3-21G* level; Tawari et al. 2014 |
Why This Matters
For researchers requiring a nitro-PAH standard of intermediate mutagenic potency—neither weakly active nor extraordinarily potent—2,5-DNF provides a quantitatively defined middle-ground reference that enables calibration across the full activity spectrum.
- [1] Tawari N, Lele A, Khambete M, Degani M. Mutagenicity prediction for nitroaromatic compounds using QSTR modeling. Int J Pharm Pharm Sci. 2014;6(7):149-157. View Source
- [2] Nakagawa R, Horikawa K, Sera N, Kodera Y, Tokiwa H. Dinitrofluoranthene: induction, identification and gene mutation. Mutat Res. 1987;191(2):85-91. doi:10.1016/0165-7992(87)90134-5 View Source
